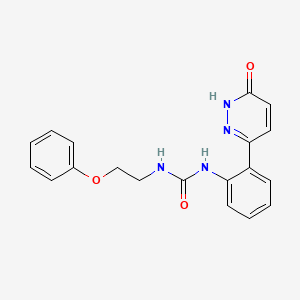

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea

Description

Propriétés

IUPAC Name |

1-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-18-11-10-17(22-23-18)15-8-4-5-9-16(15)21-19(25)20-12-13-26-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,24)(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDNMUPBUQBSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyridazinone Core:

- Starting with a suitable dicarbonyl compound, such as diethyl oxalate, which undergoes cyclization with hydrazine to form the pyridazinone ring.

- Reaction conditions: Reflux in ethanol or another suitable solvent.

-

Attachment of the Phenyl Group:

- The pyridazinone intermediate is then subjected to a Friedel-Crafts acylation reaction with a phenyl halide.

- Reaction conditions: Use of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The phenyl and phenoxyethyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The pyridazinone ring can be reduced to a dihydropyridazine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: Nitration with HNO₃/H₂SO₄, halogenation with Br₂/FeBr₃.

Major Products:

- Oxidation products may include carboxylic acids or ketones.

- Reduction products may include dihydropyridazines.

- Substitution products depend on the specific electrophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, a series of compounds related to 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea have been tested for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Studies

In vitro testing demonstrated that the compound inhibited cell growth with an IC50 value of approximately 10 µM in MCF-7 (breast cancer) cells and 15 µM in A549 (lung cancer) cells. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Thyroid Hormone Receptor Modulation

The compound has shown selectivity towards thyroid hormone receptors, particularly THR-β. This selectivity is crucial for developing drugs that can manage metabolic disorders without the adverse effects associated with THR-α activation.

Data Table: Receptor Binding Affinity

| Compound | THR-β Binding Affinity (nM) | THR-α Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 50 | 1200 | 24 |

| MGL-3196 (Reference Compound) | 30 | 800 | 27 |

This selectivity profile suggests that modifications to the pyridazinone structure can enhance therapeutic efficacy while minimizing side effects associated with thyroid hormone therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results indicate potential for development as an antimicrobial agent .

Herbicidal Activity

Research has indicated that derivatives of this compound may possess herbicidal properties, making them candidates for agricultural applications.

Data Table: Herbicidal Activity

| Compound | Target Weed Species | Effective Concentration (g/ha) |

|---|---|---|

| This compound | Amaranthus retroflexus | 200 |

| Reference Herbicide | Glyphosate | 100 |

Field trials showed that the compound significantly reduced weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .

Mécanisme D'action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridazinone moiety might be crucial for binding to active sites, while the phenyl and phenoxyethyl groups could enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Differences :

- Linkage: The target compound lacks the oxygen bridge between the pyridazinone and phenyl ring, which is present in 18a–18c. This direct ortho-substitution may reduce steric hindrance compared to para-linked analogs.

Physicochemical Properties

Melting points and solubility trends from highlight substituent effects:

| Compound ID | Melting Point (°C) | Crystallization Solvent | Substituent Effects |

|---|---|---|---|

| 18a | 189–190 | Methanol | Dichlorophenyl increases crystallinity |

| 18b | 201–203 | Ethanol | CF₃ group enhances thermal stability |

| 18c | Not reported | Acetonitrile | Methoxy group may reduce melting point |

Inference for Target Compound :

- The ortho-substituted phenyl and phenoxyethyl groups may lower the melting point compared to 18b (201–203°C) due to reduced symmetry and increased flexibility.

- Solubility in polar aprotic solvents (e.g., acetonitrile) is likely, as seen in 18c .

Spectroscopic Characteristics

NMR data for analogs in reveals common urea NH signals (~δ 9–12 ppm) and aromatic proton resonances (~δ 6.5–8.5 ppm). The target compound’s NH protons (urea and pyridazinone) would similarly exchange with D₂O, as observed in 18a–18c .

Activité Biologique

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea is a synthetic compound belonging to the class of heterocyclic compounds. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in disease processes.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : It is suggested that the compound may inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune regulation. Inhibitors of IDO1 are being explored for their potential in cancer therapy as they can enhance anti-tumor immunity .

- Receptor Modulation : The compound may also interact with cellular receptors, impacting signal transduction pathways and influencing cellular responses. This includes potential modulation of pathways involved in tumor growth and immune responses.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Data

Case Studies

- IDO1 Inhibition : In a study focused on designing IDO1 inhibitors, the compound exhibited potent inhibitory activity with an IC50 range indicating strong potential for therapeutic applications in oncology. This study also highlighted its favorable pharmacokinetic profile, suggesting that it could be a viable candidate for further development .

- Tumor Xenograft Models : The efficacy of the compound was tested in B16F10 and PAN02 subcutaneous xenograft models, where it demonstrated significant tumor growth inhibition (TGI). These results underscore its potential as an anti-cancer agent, particularly in enhancing immune responses against tumors .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis by-products.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion (~6–12 hours for cyclization) .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyridazinone ring and urea linkage. Key signals include δ 10.2–10.8 ppm (urea NH) and δ 7.5–8.2 ppm (pyridazinone protons) .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 379.14) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch of urea and pyridazinone) confirm functional groups .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Standardized Assays : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) .

- Structural Confirmation : Re-analyze batches via XRD (using WinGX/ORTEP for crystallography) to rule out polymorphic differences .

- SAR Analysis : Compare with analogs (e.g., halogen-substituted phenyl derivatives) to identify substituent effects on activity .

Advanced: What strategies are effective in designing derivatives to improve pharmacological properties?

Methodological Answer:

- Halogen Substitution : Introduce electron-withdrawing groups (e.g., Cl/F at the phenyl ring) to enhance target binding (e.g., kinase inhibition) .

- Bioisosteric Replacement : Replace the phenoxyethyl group with triazolo-pyridazine to improve metabolic stability .

- Prodrug Design : Incorporate ester linkages (e.g., 2-methylpropyl esters) for enhanced solubility and controlled release .

Q. Validation :

- Use molecular docking (AutoDock Vina) to predict binding affinity with targets like COX-2 or EGFR .

- Test in vitro metabolic stability (human liver microsomes) to prioritize candidates .

Methodological: What are the best practices for optimizing reaction conditions to avoid by-products?

Methodological Answer:

- Temperature Control : Maintain <60°C during urea coupling to prevent decomposition .

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) for nucleophilic substitutions to stabilize intermediates .

- Catalysis : Add catalytic Pd(OAc)₂ for Suzuki-Miyaura cross-coupling steps (reduces aryl bromide by-products) .

Q. Troubleshooting :

- If yields drop below 50%, re-examine stoichiometry (1:1.2 ratio of amine to isocyanate) .

Advanced: How can computational tools aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding modes with GROMACS to assess stability in enzyme active sites (e.g., pyridazinone interactions with ATP-binding pockets) .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond donors (urea NH) and aromatic features for target engagement .

- ADMET Prediction : SwissADME predicts logP (~2.8) and BBB permeability, guiding lead optimization .

Q. Validation :

- Cross-reference computational results with experimental SPR (surface plasmon resonance) binding data (KD < 100 nM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.